Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)-
Description
The compound “Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)-” is a chiral secondary amide characterized by a pentanamide backbone with specific substituents: an amino group at position 2, a methyl group at position 4, and an isopropyl group (N-(1-methylethyl)) attached to the amide nitrogen. The (2S) stereochemistry indicates its configuration at the second carbon, which is critical for its interactions in biological systems. Its LogP value (lipophilicity) is expected to be moderate (~1.6–2.0), influenced by the branched isopropyl group and methyl substituents .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6(2)5-8(10)9(12)11-7(3)4/h6-8H,5,10H2,1-4H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZGOSMYYCAH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its primary amino (-NH₂) and secondary alcohol groups (if present in derivatives). Key reactions include:
Mechanistic Insight : Oxidation of the amino group generates intermediates like imines, which further hydrolyze to ketones or carboxylic acids depending on conditions .
Reduction Reactions
Reduction targets the amide carbonyl group and any unsaturated bonds in substituents:
Key Finding : Stereochemical integrity at the (2S) position is preserved during reduction due to mild conditions .
Substitution Reactions
Nucleophilic substitution occurs at the isopropylamide group or amino moiety:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Alkyl halides (R-X) | DMF, K₂CO₃, 25°C | N-alkylated derivatives | |
| Thionyl chloride (SOCl₂) | Reflux in benzene | Conversion to acyl chloride for further coupling |
Example : Reaction with 3-methylbutyl bromide yields (2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide .
Coupling Reactions
The compound participates in peptide bond formation and cross-coupling:
| Coupling Agent | Conditions | Application | Source |
|---|---|---|---|
| HATU/OxymaPure® | DIEA, DMF, 25°C | Synthesis of tetrapeptide epoxyketones (e.g., Carfilzomib) | |
| EDCl/HOBt | CH₂Cl₂, 0°C → RT | Conjugation with thiazole derivatives |
Note : Coupling efficiency exceeds 85% when using HATU due to reduced racemization .
Epoxidation
Epoxide formation in side chains is critical for biological activity modulation:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, −20°C → RT | (R)-2-methyloxiran-2-yl derivatives | |
| VO(acac)₂/TBHP | Toluene, 40°C | Diastereoselective epoxidation (dr > 9:1) |
Stereochemical Outcome : Epoxidation favors the (R)-configuration due to steric hindrance at the (2S) center .
Scientific Research Applications
Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)- has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Branching vs. Aromaticity : The target’s isopropyl group enhances lipophilicity compared to the simpler N-methyl group in . In contrast, the naphthalenyl substituent () introduces aromaticity and bulk, increasing molecular weight and likely reducing solubility .
- Stereochemistry : The (2S) configuration in the target and contrasts with the (2R) configuration in , which may lead to divergent biological activities (e.g., receptor binding) .
Physical and Chemical Properties
Analysis :
- The target’s isopropyl group likely reduces water solubility compared to the N-methyl analog (). However, the hydrochloride salt in improves solubility despite its aromatic bulk .
- The sulfamoylphenyl analog () has a high melting point (83°C), typical of rigid, planar structures with strong intermolecular forces .
Biological Activity
Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)-, also known as (2S)-2-amino-4-methyl-N-(1-methylethyl)pentanamide, is an organic compound recognized for its complex structure and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pentanamide backbone with an amino group and a branched isopropyl side chain. Its molecular formula is , and it has a molecular weight of approximately 171.25 g/mol. The stereochemistry of the (2S) configuration is crucial for its biological interactions and reactivity.
Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)- exerts its biological effects primarily through interactions with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways.
- Receptor Binding : It may modulate receptor activity, influencing cellular signaling processes.
- Protein Interactions : The ability to bind to proteins suggests potential roles in therapeutic applications against diseases where protein dysfunction is a factor.
Biological Activity
Research indicates that Pentanamide exhibits significant biological activity across various domains:
- Antimicrobial Activity : Studies have shown that derivatives of pentanamide compounds can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some research highlights the compound's potential in reducing inflammation through modulation of cytokine production.
- Neuroprotective Properties : Investigations into neuroprotective effects suggest that this compound may help in conditions like neurodegenerative diseases by protecting neuronal cells from damage.
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of Pentanamide derivatives revealed that certain structural modifications enhance their inhibitory effects on cysteine proteases involved in parasitic infections. The research indicated that compounds with similar structures could achieve IC50 values in the low micromolar range, demonstrating effective inhibition against Trypanosoma cruzi cysteine proteases .
Case Study 2: Antimicrobial Testing
In a comparative study of various pentanamide derivatives, Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)- was evaluated for its antimicrobial efficacy against a panel of bacteria and fungi. Results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S) | Pentanamide backbone with isopropyl side chain | Antimicrobial, anti-inflammatory |
| Hexanamide, 2-amino-4-methyl-N-(1-methylethyl)- | Extended carbon chain | Enhanced hydrophobicity; potential for increased membrane permeability |
| Butanamide, 2-amino-4-methyl-N-(1-methylethyl)- | Shorter carbon chain | Variations in reactivity; lower biological activity |
Applications in Drug Development
Due to its unique structural characteristics and biological activities, Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)- has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for further investigation in therapeutic contexts such as:
- Antibiotic Development : Targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Modulating immune responses.
- Neuroprotective Agents : Offering protection against neuronal damage.
Q & A
Q. What synthetic routes are recommended for (2S)-2-amino-4-methyl-N-(1-methylethyl)pentanamide, and how is stereochemical control achieved?
- Methodological Answer : Synthesis typically involves chiral induction via (S)-configured starting materials or catalysts. For example, amide bond formation using activated esters (e.g., sulfonyl chlorides) with isopropylamine derivatives can yield the target compound. Chiral resolution via HPLC or enzymatic methods ensures enantiomeric purity . Key steps include:
- Protection of the amino group during coupling.
- Use of stereospecific catalysts (e.g., L-proline derivatives) for asymmetric synthesis .
Table 1 : Comparative Synthetic Routes for Analogous Pentanamide Derivatives
| Substituent | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfamoyl phenyl | Coupling with 1,3-dioxoisoindoline | 83 | 98 | |
| Thiazolyl | Thioxomethyl-thiazole conjugation | 76 | 95 |
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : To resolve enantiomers; methods validated using NIST reference standards .
- NMR Spectroscopy : H and C NMR for backbone confirmation (e.g., methyl and isopropyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHNO, MW 187.26 g/mol).
- Melting Point : Cross-check against literature values (e.g., 76°C for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
